2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
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Overview
Description
2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a phenylpyrrolidine moiety linked to an o-tolyloxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Phenylpyrrolidine Moiety: This can be achieved through the reaction of phenylacetonitrile with a suitable amine under reductive amination conditions.
Attachment of the o-Tolyloxyacetamide Group: This step involves the reaction of the phenylpyrrolidine intermediate with o-tolyloxyacetic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Substitution: Substitution reactions may occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other molecular targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide: can be compared with other phenylpyrrolidine derivatives or o-tolyloxyacetamide compounds.
Unique Features: Its unique structure may confer specific properties or activities not seen in similar compounds.
List of Similar Compounds
- N-((1-phenylpyrrolidin-2-yl)methyl)-2-(p-tolyloxy)acetamide
- N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyloxy)acetamide
- N-((1-phenylpyrrolidin-2-yl)methyl)-2-(phenoxy)acetamide
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-5-6-12-19(16)24-15-20(23)21-14-18-11-7-13-22(18)17-9-3-2-4-10-17/h2-6,8-10,12,18H,7,11,13-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMXWPKGZOMNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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